Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the reaction of benzoic acids and amines under certain conditions . Another method involves the condensation of β-dicarbonyl and amine compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo a variety of reactions, including condensation with carboxylic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, most amides (which includes benzamides) are solids at room temperature and have high boiling points .Scientific Research Applications
Antiviral Activity
The compound has shown potential in the synthesis of novel benzamide-based 5-aminopyrazoles, which exhibit significant antiviral activities . These activities are particularly notable against the avian influenza virus (H5N1), with some synthesized compounds demonstrating a viral reduction in the range of 65-85% . This suggests that Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate could be a valuable precursor in developing antiviral drugs.
Anti-Inflammatory Properties
Benzamide derivatives, including the 5-aminopyrazoles synthesized from this compound, are known to have anti-inflammatory properties. This makes them suitable for research into treatments for chronic inflammatory diseases .
Anticancer Research
The structural design of 5-aminopyrazoles, which can be synthesized from this compound, shares similarities with several drugs and biologically active compounds. They have been used in the development of new methods for synthesizing potential bioactive agents with anticancer properties .
Antihypertensive Applications
Compounds synthesized from Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate may also be explored for their antihypertensive effects. This is due to the structural similarity of 5-aminopyrazoles with drugs that exhibit such activities .
Synthesis of Fused Heterocycles
The compound is instrumental in synthesizing various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, which have shown valuable pharmaceutical uses, including antimicrobial and antitumor activities .
Development of Commercial Drugs
Some compounds comprising the scaffold of 5-aminopyrazoles are official and commercialized drugs. The compound could be used in the synthesis of such drugs, which include zaleplon and anagliptin, among others .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various biological effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures often influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
The compound’s interaction with its targets can lead to a variety of biological effects, depending on the nature of the targets and the type of interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(3)10-14(24-15)18-16(19)12-6-8-13(9-7-12)25(21,22)5-2/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGHGVKSDRHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate |
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